1,4-Dihydroquinoline-3-carbonitrile
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Overview
Description
1,4-Dihydroquinoline-3-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, antimicrobial, and anticancer activities . The presence of the dihydroquinoline moiety in this compound makes it a compound of interest for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydroquinoline-3-carbonitrile can be synthesized through various methods. One common approach involves the reaction of α,β-unsaturated aldehydes with amines under catalytic conditions. For example, the morpholine-catalyzed [4+2] annulation reaction between o-(tosylamino)phenyl-p-quinone methides and ynals has been reported to yield 4-aryl-1,4-dihydroquinolines . Another method involves the condensation of hydroquinolinecarbaldehyde with hydroxylamine hydrochloride and iodine in aqueous ammonia .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.
Substitution: Substitution reactions involving halides, thiols, and other nucleophiles can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as alkyl halides, thiols, and amines.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
1,4-Dihydroquinoline-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, catalysts, and materials
Mechanism of Action
The mechanism of action of 1,4-Dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The compound’s ability to interact with these enzymes makes it a potential candidate for antimicrobial and anticancer therapies.
Comparison with Similar Compounds
1,4-Dihydroquinoline-3-carbonitrile can be compared with other similar compounds, such as:
Quinoline: A parent compound with a wide range of biological activities.
1,2-Dihydroquinoline: Another hydrogenated derivative with different chemical properties.
4-Hydroxy-2-quinolone: A compound with similar structural features but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrile group, which can influence its reactivity and biological activity.
Properties
CAS No. |
50741-28-1 |
---|---|
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,4-dihydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H8N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,7,12H,5H2 |
InChI Key |
DOEVVVVMWIGBFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2NC=C1C#N |
Origin of Product |
United States |
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